

Spectroscopic and Synthetic Insights into (Trifluoromethyl)benzyl)hydrazine Derivatives

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Compound of Interest

Compound Name: (3-(Trifluoromethyl)benzyl)hydrazine dihydrochloride

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(Trifluoromethyl)benzyl)hydrazine and its derivatives are of significant interest in medicinal chemistry and drug development due to the unique properties conferred by the trifluoromethyl group, such as increased metabolic stability and binding affinity. This technical guide provides a summary of available spectroscopic data for (Trifluoromethyl)benzyl)hydrazine isomers, detailed experimental protocols for their synthesis and characterization, and a visualization of the synthetic pathway. While specific data for **(3-(Trifluoromethyl)benzyl)hydrazine dihydrochloride** is not extensively available in the public domain, this guide presents representative data from its isomers to serve as a valuable resource for researchers in the field.

Spectroscopic Data

The following tables summarize the available spectroscopic data for isomers of (Trifluoromethyl)benzyl)hydrazine. This data is crucial for the identification and characterization of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for (4-(Trifluoromethyl)benzyl)amine

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.2-7.6	m	4H	Aromatic protons
3.9	s	2H	CH ₂
1.6	s	2H	NH ₂

Table 2: ¹³C NMR Spectroscopic Data for (4-(Trifluoromethyl)benzyl)amine^[1]

Chemical Shift (δ) ppm	Assignment
145.5	C-ipso (aromatic)
128.0	C-ortho (aromatic)
125.3 (q)	C-para (aromatic)
124.5 (q)	CF ₃
45.8	CH ₂

Note: NMR data for **(3-(Trifluoromethyl)benzyl)hydrazine dihydrochloride** is not readily available. The data presented here for a related amine provides an indication of the expected chemical shifts for the benzyl moiety.

Infrared (IR) Spectroscopy

Table 3: Representative FT-IR Data for a Phenylhydrazone Derivative

Wavenumber (cm ⁻¹)	Assignment
3329	N-H stretching
3088	Aromatic C-H stretching
1603	C=N stretching

Note: Specific IR data for **(3-(Trifluoromethyl)benzyl)hydrazine dihydrochloride** was not found. The provided data for a related phenylhydrazone highlights the characteristic peaks for the hydrazine functional group.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for (4-(Trifluoromethyl)benzyl)amine[2]

m/z	Interpretation
175	[M] ⁺ (Molecular ion)
159	[M-NH ₂] ⁺
126	[M-CF ₃] ⁺
106	[C ₇ H ₆] ⁺

Note: The fragmentation pattern of the 3-isomer is expected to be similar, with characteristic losses of the trifluoromethyl and hydrazine moieties.

Experimental Protocols

The following protocols are generalized methods for the synthesis and spectroscopic characterization of (Trifluoromethyl)benzyl)hydrazine derivatives, based on common laboratory practices.

Synthesis of (Trifluoromethyl)benzyl)hydrazines

This protocol describes a general two-step synthesis starting from the corresponding trifluoromethylbenzaldehyde.[3]

Step 1: Formation of the Hydrazone

- Dissolve the desired (trifluoromethyl)benzaldehyde (1 equivalent) in methanol or tetrahydrofuran (THF).
- Add hydrazine hydrate (1 equivalent) to the solution at room temperature.

- Stir the reaction mixture at room temperature for 2-4 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, remove the solvent under reduced pressure to obtain the crude hydrazone.

Step 2: Reduction to the Hydrazine

- Dissolve the crude hydrazone in methanol.
- Add Palladium on carbon (Pd/C, 10 mol%) to the solution.
- Subject the mixture to catalytic hydrogenation using a hydrogen balloon or a Parr hydrogenator at a pressure of 50 psi.
- Stir the reaction at a temperature between 20-50°C until the reaction is complete (monitored by TLC).
- Filter the reaction mixture through a pad of Celite to remove the catalyst.
- Evaporate the solvent to yield the crude (trifluoromethyl)benzylhydrazine.
- Purify the product by column chromatography on silica gel if necessary.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.
- Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.
- Process the data using appropriate software. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

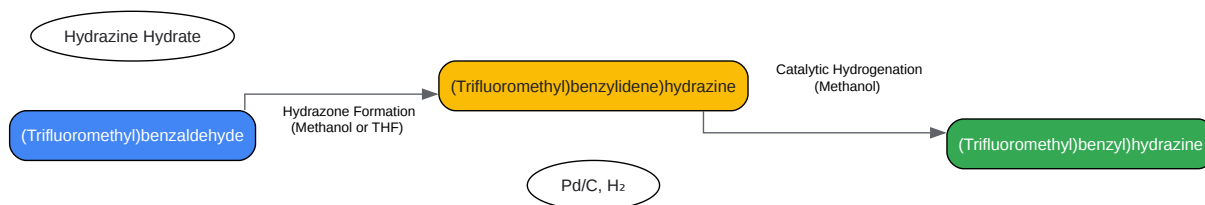
- Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
- Alternatively, for a liquid sample, place a drop on a salt plate (e.g., NaCl or KBr).
- Record the spectrum over a range of 4000-400 cm^{-1} .
- Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

- Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
- Acquire the mass spectrum using an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
- Analyze the resulting mass-to-charge (m/z) ratios of the molecular ion and fragment ions to confirm the molecular weight and elucidate the structure.

Synthetic Pathway Visualization

The following diagram illustrates the general synthetic pathway for the preparation of (Trifluoromethyl)benzyl)hydrazine derivatives.



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Caption: General synthesis of (Trifluoromethyl)benzylhydrazine.

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